molecular formula C16H20ClFN4O B2759430 (1,3-dimethyl-1H-pyrazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone hydrochloride CAS No. 1323697-95-5

(1,3-dimethyl-1H-pyrazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2759430
CAS No.: 1323697-95-5
M. Wt: 338.81
InChI Key: ASKOYILMRMQGLH-UHFFFAOYSA-N
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Description

The compound “(1,3-dimethyl-1H-pyrazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone hydrochloride” is a neuroleptic drug that is used in the treatment of schizophrenia and other psychotic disorders . It has been shown to inhibit the growth and mutation of carcinogenic cells in animals .


Synthesis Analysis

The synthesis of this compound involves several steps. The key intermediate in the preparation of zolazepam, (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone, is prepared via chlorination of (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone, which was prepared by acylation of 1,3-dimethyl-5-pyrazolone . The reaction product is prone to an intermolecular cyclization, affording a tricyclic side product .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The pyrazolone ring and the fluorine atom of an adjacent phenyl group are involved in intermolecular cyclization .


Chemical Reactions Analysis

The compound undergoes a series of chemical reactions during its synthesis, including acylation, chlorination, and cyclization . The reaction conditions, side products, and workup procedure were considered and the products and side products were characterized via 1H NMR, 13C NMR, and GC-MS techniques .

Scientific Research Applications

Molecular Interactions and Receptor Binding

The compound has been studied for its molecular interactions with cannabinoid receptors. Shim et al. (2002) examined the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716) and its conformational analysis. This research is relevant due to the structural similarities with (1,3-dimethyl-1H-pyrazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone hydrochloride, particularly in their interaction with cannabinoid receptors (Shim et al., 2002).

Potential Antipsychotic Applications

The compound's derivatives have been investigated for their antipsychotic properties. Wise et al. (1987) explored 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, highlighting the potential of these derivatives as novel antipsychotic agents. Their work could provide insight into the therapeutic applications of the compound (Wise et al., 1987).

Mutagenic and Carcinogenic Effects

Aust and Wold (1986) investigated the mutagenic and carcinogenic effects of an aminopyrazole, which shares structural similarities with this compound. Their findings on DNA damage and cancer causation are significant for understanding the broader implications of using such compounds (Aust & Wold, 1986).

Synthesis and Structural Characterization

Lv, Ding, and Zhao (2013) focused on synthesizing novel pyrazole carboxamide derivatives and characterized them using X-ray crystal analysis. This study contributes to understanding the synthetic pathways and structural intricacies of related compounds (Hong-Shui Lv, Xiao‐Ling Ding, & Baoxiang Zhao, 2013).

Antimicrobial and Antifungal Applications

Sanjeeva, Narendra, and Venkata (2022) synthesized novel pyrazole and isoxazole derivatives with potential antibacterial and antifungal properties. This research highlights the possible use of such compounds in treating infections (P. Sanjeeva, Reddy Y. Narendra, & R. P. Venkata, 2022).

Properties

IUPAC Name

(1,3-dimethylpyrazol-4-yl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O.ClH/c1-12-13(11-19(2)18-12)16(22)21-9-7-20(8-10-21)15-6-4-3-5-14(15)17;/h3-6,11H,7-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASKOYILMRMQGLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)N2CCN(CC2)C3=CC=CC=C3F)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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